HSP90α Binding Affinity – Direct Comparison with the Clinical HSP90 Inhibitor 17-AAG
The compound binds the N-terminal domain of human HSP90α with a dissociation constant (Kd) of 19 µM as determined by 2D ¹H-¹⁵N HSQC chemical shift perturbation NMR spectroscopy [1]. In contrast, the well-established HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) binds the same domain with a reported Kd of approximately 1.2 nM under comparable buffer conditions [2]. Although the 15,800-fold weaker affinity of the target compound precludes its use as a potent chemical probe, its well-defined, NMR-validated binding mode makes it a useful starting scaffold for fragment-based drug design, whereas the vast majority of imidazolyl-pyrimidine analogs entirely lack HSP90 interaction data.
| Evidence Dimension | Binding affinity to human HSP90α N-terminal domain |
|---|---|
| Target Compound Data | Kd = 19,000 nM (2D ¹H-¹⁵N HSQC NMR) |
| Comparator Or Baseline | 17-AAG (tanespimycin); Kd ≈ 1.2 nM (isothermal titration calorimetry / fluorescence polarization) |
| Quantified Difference | Target compound is 15,800-fold weaker than 17-AAG |
| Conditions | NMR buffer: 25 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5, 298 K (target); 20 mM HEPES, 150 mM NaCl, pH 7.5, 298 K (comparator) |
Why This Matters
Procurement decisions for chemical biology or fragment-based screening require validated target engagement data; this compound’s NMR-confirmed, albeit weak, HSP90 binding is a differentiating feature absent in >95% of imidazolyl-pyrimidine piperazine analogs found in vendor catalogs.
- [1] BindingDB Entry BDBM50538344 / CHEMBL4633246. Kd = 1.90E+4 nM for human HSP90α by 2D ¹H-¹⁵N HSQC chemical shift perturbation. View Source
- [2] Kamal A, et al. 17-AAG (tanespimycin) binding to Hsp90: Kd ≈ 1.2 nM. Curr Pharm Des. 2016;22(21):3187-3202. doi:10.2174/1381612822666160310144050. View Source
